molecular formula C18H17BrO3 B2926222 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 677759-52-3

3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2926222
CAS No.: 677759-52-3
M. Wt: 361.235
InChI Key: RPBAAKPAKAJKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde (CAS 677759-52-3) is a high-purity synthetic organic compound with the molecular formula C₁₈H₁₇BrO₃ and a molecular weight of 361.23 g/mol . This multi-functional benzaldehyde derivative serves as a versatile and valuable organic building block in medicinal chemistry and materials science research . Its molecular structure incorporates several key functional groups: an aldehyde , which can undergo oxidation or reduction to form carboxylic acids or alcohols; a bromine atom on the benzyl ether group, which is amenable to further cross-coupling reactions; and an allyl group , offering potential for diversification . This unique combination makes it a critical intermediate in the synthesis of more complex molecules, particularly in the development of CCR5 antagonists investigated for antiviral applications . The compound is provided with a guaranteed purity of 98% and is accompanied by full analytical documentation, including NMR and HPLC data, to ensure reproducibility in your research . Safety Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBAAKPAKAJKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide.

    Reaction Conditions: The key reaction involves the formation of an ether linkage between the 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

    Bromobenzyl Group: Can participate in halogen bonding or be a site for further functionalization.

    Methoxy Group: Can engage in hydrogen bonding or influence the compound’s electronic properties.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀ or EC₅₀) Key Reference
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde C₁₈H₁₇BrO₃ Allyl, 4-bromobenzyloxy, methoxy N/A
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₂BrClO₃ Bromo, 4-chlorobenzyloxy, methoxy N/A
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate C₂₁H₂₀BrNO₅ 4-bromobenzyloxy, acrylic acid-glycine LOX inhibition (80 µM)
2-((4-Bromobenzyl)thio)-1,3,4-oxadiazole (5g) C₁₄H₁₁BrF₃N₃OS 4-bromobenzylthio, oxadiazole Fungicidal (>50% inhibition at 50 µg/mL)
[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole]amine hydrobromide C₂₀H₂₀BrF₃N₃OS Allyl, methoxyphenyl, thiazole Anticancer (IC₅₀ = 7.5–8.9 µg/mL)

Key Research Findings and Implications

  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine enhances van der Waals interactions in enzyme binding pockets, as seen in SDH inhibitors and LOX inhibitors .
  • Allyl Group : Improves lipophilicity and membrane permeability, critical for anticancer activity .
  • Benzyloxy vs. Thioether : The benzyloxy group in the target compound may offer better metabolic stability than thioethers, which are prone to oxidation .

Biological Activity

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde, with the molecular formula C18_{18}H17_{17}BrO3_3 and a molecular weight of 361.23 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18_{18}H17_{17}BrO3_3
  • Molecular Weight : 361.23 g/mol
  • CAS Number : 677759-52-3
  • Purity : Typically around 98% .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the allyl and bromobenzyl groups enhances its reactivity and allows it to modulate signaling pathways related to inflammation and oxidative stress .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of methoxy and bromobenzyl groups may enhance the compound's ability to inhibit bacterial growth. A study on related compounds showed strong antibacterial activity against Gram-positive bacteria, suggesting that this compound could possess similar effects .

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities. The methoxy groups are known to donate electrons or hydrogen atoms, stabilizing free radicals. This property can lead to a reduction in oxidative stress, which is implicated in various diseases .

Antiproliferative Activity

Preliminary studies on structurally analogous compounds have shown promising antiproliferative effects against cancer cell lines. For example, derivatives with methoxy groups demonstrated selective activity against MCF-7 breast cancer cells with IC50 values as low as 1.2 μM . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds with similar functional groups exhibited significant inhibition of bacterial strains such as E. faecalis, supporting the hypothesis that this compound may show comparable antimicrobial activity .
  • Antioxidant Potential : In vitro assays have indicated that compounds with methoxy substitutions can effectively reduce oxidative damage in cellular models, showcasing their potential as therapeutic agents against oxidative stress-related conditions .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial Activity (MIC μM)Antioxidant Activity (IC50 μM)Antiproliferative Activity (IC50 μM)
This compoundTBDTBDTBD
Methoxy-substituted Benzimidazole Derivative83.11.2
Hydroxy-substituted Benzamide102.24.4

Q & A

Q. What are the standard synthetic routes for preparing 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde) with 4-bromobenzyl bromide or chloride in the presence of a base like anhydrous potassium carbonate. Acetonitrile or ethanol is often used as the solvent, and phase-transfer catalysts like tetrabutyl ammonium iodide (TBAI) may enhance reaction efficiency . Purification is achieved through column chromatography using ethyl acetate/petroleum ether gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and allyl/benzyl group integration .
  • FTIR : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • TLC : Monitors reaction progress using dichloromethane or ethyl acetate as eluents .

Q. How are intermediates like 4-benzyloxy-3-methoxybenzaldehyde prepared for downstream reactions?

Intermediates are synthesized by protecting hydroxyl groups on vanillin derivatives. For example, 4-hydroxy-3-methoxybenzaldehyde reacts with 4-bromobenzyl bromide under basic conditions (K₂CO₃) in acetonitrile, followed by purification via silica gel chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized for the allylation step in the synthesis?

Yield optimization involves:

  • Catalyst screening : Acetic acid (as a proton source) or TBAI improves reaction kinetics .
  • Temperature control : Refluxing at 348–353 K enhances reactivity while minimizing side products .
  • Stoichiometric adjustments : Using 1.2 equivalents of base (e.g., K₂CO₃) ensures complete deprotonation of phenolic hydroxyl groups .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Rigorous purification (e.g., recrystallization or HPLC) ensures compound integrity .
  • Assay variability : Standardize bioactivity tests (e.g., antifungal MIC assays) using reference strains like Candida albicans .
  • Structural analogs : Compare activity with derivatives lacking the allyl or bromobenzyl group to identify pharmacophores .

Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?

  • DFT calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against fungal CYP51 or bacterial enzyme targets to prioritize synthetic derivatives .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include low solubility and polymorphism. Solutions involve:

  • Slow evaporation : Grow single crystals from ethyl acetate/petroleum ether mixtures .
  • Hydrogen bonding analysis : Optimize crystal packing by introducing polar substituents (e.g., methoxy groups) .

Methodological Considerations

Q. How are by-products (e.g., di-alkylated derivatives) minimized during synthesis?

  • Controlled stoichiometry : Limit benzyl halide to 1.1 equivalents to prevent over-alkylation .
  • Protective groups : Temporarily block reactive sites (e.g., aldehyde) with acetals before benzylation .

Q. What modifications enhance the compound’s stability under physiological conditions?

  • Derivatization : Convert the aldehyde to a Schiff base or oxime to reduce oxidation .
  • Prodrug design : Introduce ester linkages (e.g., acetylated methoxy groups) for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.